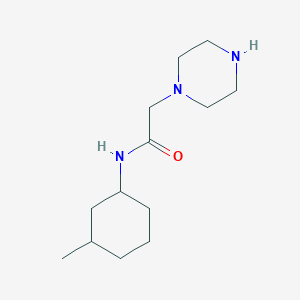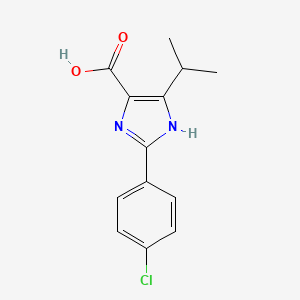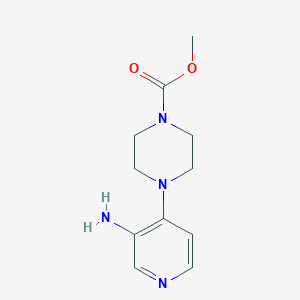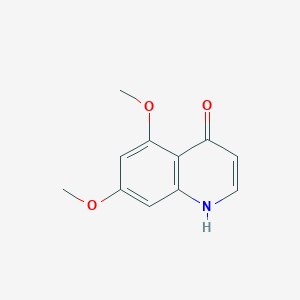
Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate
Descripción general
Descripción
Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, chlorine, sulfur, and fluorine atoms attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate typically involves multi-step reactions starting from a benzoate derivative. One common method includes:
Bromination: Introduction of a bromine atom to the benzoate ring using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of sulfur.
Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et₃N).
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzoates.
Oxidation Products: Sulfonic acids or sulfonates.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for drug development, especially in designing molecules with specific biological activities.
Material Science: Used in the preparation of polymers and advanced materials with unique properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate involves its reactivity due to the presence of multiple functional groups. The bromine and chlorine atoms can participate in electrophilic aromatic substitution, while the sulfonyl group can engage in nucleophilic attacks. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
- Methyl 2-bromo-3-chlorobenzoate
- Methyl 2-bromo-3-(chlorosulfonyl)benzoate
- Methyl 2-fluoro-3-(chlorosulfonyl)benzoate
Comparison: Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate is unique due to the combination of bromine, chlorine, sulfur, and fluorine atoms, which confer distinct reactivity and properties
Propiedades
IUPAC Name |
methyl 2-bromo-3-chlorosulfonyl-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO4S/c1-15-8(12)5-2-4(11)3-6(7(5)9)16(10,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGZZZUZCZDSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)



![2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid](/img/structure/B1418477.png)


![2-Methyl-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B1418481.png)




